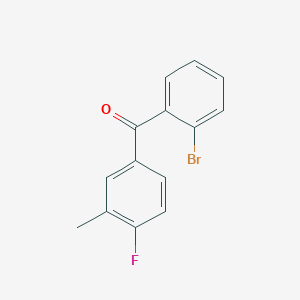

2-Bromo-4'-fluoro-3'-methylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDYUCXMZXPALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231110 | |

| Record name | (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-58-1 | |

| Record name | (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-4'-fluoro-3'-methylbenzophenone and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature and database searches did not yield specific physicochemical data for 2-Bromo-4'-fluoro-3'-methylbenzophenone. This suggests that the compound is not widely studied or readily available. This guide instead provides a detailed overview of the available data for its close structural isomers and outlines a general synthetic methodology that could be adapted for its preparation.

Physicochemical Data of Structural Isomers

To provide valuable context and an approximation of the expected properties of this compound, the table below summarizes the available data for several of its isomers. These compounds share the same molecular formula (C₁₄H₁₀BrFO) and molecular weight but differ in the substitution pattern on the phenyl rings.

| Property | 3-Bromo-4'-fluoro-3'-methylbenzophenone | 4-Bromo-3'-fluoro-4'-methylbenzophenone | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone |

| CAS Number | 844884-90-8 | 844879-18-1 | 951886-24-1 |

| Molecular Formula | C₁₄H₁₀BrFO | C₁₄H₁₀BrFO | C₁₄H₁₀BrFO |

| Molecular Weight | 293.13 g/mol | 293.13 g/mol | 293.13 g/mol |

| Boiling Point | 388.8 ± 42.0 °C (Predicted) | Not available | Not available |

| Density | 1.435 ± 0.06 g/cm³ (Predicted) | Not available | Not available |

| Purity | 97% | 97% | Not available |

Note: The data for 3-Bromo-4'-fluoro-3'-methylbenzophenone is based on predicted values.

General Experimental Protocol: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

The synthesis of this compound can be approached through a Friedel-Crafts acylation, a fundamental and widely used method for the preparation of aromatic ketones.[1][2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]

Reaction Scheme:

(2-Bromophenyl)acyl chloride + (4-Fluoro-3-methyl)benzene → this compound

Detailed Methodology:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to handle evolved HCl), and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Charging the Reactor: The aromatic substrate (in this case, an excess of 1-fluoro-2-methylbenzene) and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene) are added to the flask.

-

Addition of Lewis Acid Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is carefully added to the stirred solution.[1] The amount of catalyst used is often stoichiometric or in slight excess.

-

Addition of Acyl Halide: The acyl halide (2-bromobenzoyl chloride) is dissolved in a minimal amount of the anhydrous solvent and added dropwise from the dropping funnel to the reaction mixture. The addition is usually carried out at a low temperature (0-5 °C) to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a period of time (typically 1-4 hours) to ensure the completion of the reaction.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow and careful addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is then removed under reduced pressure.

-

Final Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol or hexane) or column chromatography on silica gel to yield the pure benzophenone derivative.[4]

Characterization: The final product would be characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a diagram for this requirement cannot be provided.

Below is a generalized workflow for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.

Caption: Generalized workflow for the synthesis of substituted benzophenones.

This guide provides a comprehensive overview based on the available information for close isomers and established synthetic methodologies. Researchers and scientists are encouraged to use this information as a foundation for the potential synthesis and characterization of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel-Crafts Acylation [sigmaaldrich.com]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

Technical Report: An Inquiry into 2-Bromo-4'-fluoro-3'-methylbenzophenone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the request for a comprehensive technical guide on 2-Bromo-4'-fluoro-3'-methylbenzophenone. Following a thorough search of chemical databases and scientific literature, a definitive CAS (Chemical Abstracts Service) number for this specific chemical structure could not be identified. The absence of a dedicated CAS number significantly limits the availability of detailed, verifiable technical data, including experimental protocols and quantitative analyses, required for an in-depth guide.

While information on the precise requested compound is not available, this report provides a summary of closely related isomers and similar chemical structures for which data has been found. This information is intended to serve as a valuable reference point for researchers interested in this class of compounds.

Part 1: CAS Number Lookup for this compound

A conclusive CAS number for this compound was not found in the public domain or chemical supplier databases searched. This may indicate that the compound is novel, not commercially available, or has not been registered with the Chemical Abstracts Service.

Part 2: Data on Related Benzophenone Derivatives

To provide relevant information for research and development, the following tables summarize available data on structurally similar benzophenone derivatives.

Table 1: Chemical Identification of Related Benzophenone Derivatives

| Compound Name | CAS Number | Molecular Formula |

| (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | 951886-24-1[1] | C₁₄H₁₀BrFO |

| 4-Bromo-3'-fluoro-4'-methylbenzophenone | 844879-18-1[2] | C₁₄H₁₀BrFO |

| 4-Bromo-4'-fluoro-3'-methylbenzophenone | 844879-20-5[3] | C₁₄H₁₀BrFO |

| 4-Bromo-3′-fluoro-5′-methylbenzophenone | 951886-71-8[4] | C₁₄H₁₀BrFO |

| (2-Bromophenyl)(4-fluorophenyl)methanone | Not explicitly found, but related to C₁₃H₈BrFO[5] | C₁₃H₈BrFO |

| (4-BROMOPHENYL)(2-FLUORO-4-HYDROXYPHENYL) METHANONE | 161581-99-3[6] | C₁₃H₈BrFO₂ |

Table 2: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (2-Bromophenyl)(4-fluorophenyl)methanone | 279.10[5] | Not available | Not available |

| (4-BROMOPHENYL)(2-FLUORO-4-HYDROXYPHENYL) METHANONE | 295.1[6] | 221[6] | 441.8±40.0 (Predicted)[6] |

| 4-bromo-4'-fluorobenzophenone | Not specified, but synthesis yields white crystals | 106-107[7] | Not available |

Part 3: Synthesis of Related Compounds

While a specific synthesis protocol for this compound is not available, methods for synthesizing similar structures, such as 4-bromo-4'-fluorobenzophenone, have been documented. A common method is the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-bromo-4'-fluorobenzophenone[7]

-

Reaction Setup: A 250 mL flask is equipped with a nitrogen inlet, overhead stirrer, and a reflux condenser.

-

Reagents: Fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol) are added to the flask.

-

Cooling: The mixture is cooled to 0°C.

-

Catalyst Addition: Aluminum chloride (27 g, 0.20 mol) is added to the cooled mixture.

-

Reaction Progression: The mixture is stirred for 15 minutes at 23°C and then heated to reflux for 4 hours. The reaction is subsequently cooled to 23°C and stirred for an additional 16 hours.

-

Workup: The resulting slurry is poured into 2 L of acidic (HCl) water. The organic components are extracted with methylene chloride and dried over magnesium sulfate.

-

Purification: The slurry is filtered, and the methylene chloride is removed under reduced pressure. The resulting off-white powder is recrystallized from ethanol.

-

Yield: This process yields 43.3 g (86%) of 4-bromo-4'-fluorobenzophenone as white crystals.

Part 4: Logical Workflow for Compound Identification and Data Retrieval

The process of identifying and gathering technical data for a specific chemical compound follows a logical workflow. The inability to locate a CAS number for the target compound is a critical juncture that halts further data acquisition.

Caption: Workflow for Chemical Compound Data Retrieval.

Conclusion

The requested in-depth technical guide on this compound cannot be fully realized due to the absence of a registered CAS number and the consequent lack of published scientific data. Researchers and drug development professionals are advised to consider the provided information on related compounds as a starting point for further investigation. The synthesis protocol for 4-bromo-4'-fluorobenzophenone may offer a methodological basis for the potential synthesis of the target compound. Further research efforts would likely need to begin with the de novo synthesis and characterization of this compound.

References

- 1. 951886-24-1|(2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone|BLD Pharm [bldpharm.com]

- 2. 844879-18-1 | 2717-B-07 | 4-Bromo-3'-fluoro-4'-methylbenzophenone | SynQuest Laboratories [synquestlabs.com]

- 3. 844879-20-5|4-Bromo-4'-fluoro-3'-methylbenzophenone|BLDpharm [bldpharm.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. (2-Bromophenyl)(4-fluorophenyl)methanone AldrichCPR [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

Spectral Analysis of 2-Bromo-4'-fluoro-3'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and MS) for the compound 2-Bromo-4'-fluoro-3'-methylbenzophenone. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted spectral characteristics based on data from structurally analogous compounds. It also outlines standardized experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | Multiplet | 7H | Aromatic Protons |

| ~ 2.3 | Singlet | 3H | -CH₃ |

Predicted based on spectral data for substituted benzophenones and acetophenones.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (Ketone) |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 140 - 120 | Aromatic Carbons |

| ~ 120 | C-Br |

| ~ 20 | -CH₃ |

Predicted based on spectral data for substituted benzophenones and acetophenones.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1660 | Strong | C=O Stretch (Ketone)[1] |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | C-F Stretch |

| ~ 700 | Strong | C-Br Stretch |

Predicted based on typical IR absorption frequencies for substituted benzophenones.[1][2][3]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 292/294 | Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 183 | [M - C₆H₄Br]⁺ |

| 123 | [C₇H₆F]⁺ |

| 109 | [C₇H₆F - CH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Predicted based on common fragmentation patterns of brominated and fluorinated benzophenones.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 10-20 mg of the solid sample of this compound.[5][6][7] Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[5][8] Ensure the sample is fully dissolved; gentle vortexing may be applied.[5]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[9]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is commonly used.[10] Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11] Press the powder into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[13]

-

Ionization : Electron Ionization (EI) is a common method for the analysis of small organic molecules.[13][14][15][16][17] In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[14][15][16][17]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. The presence of bromine will be indicated by a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[18]

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: General workflow for the spectral analysis of a chemical compound.

Caption: Plausible fragmentation pathway in mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 18. asdlib.org [asdlib.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-4'-fluoro-3'-methylbenzophenone

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Molecule: Initial searches for "2-Bromo-4'-fluoro-3'-methylbenzophenone" did not yield specific experimental or structural data. Consequently, this guide focuses on the closely related, commercially available isomer, 4-Bromo-4'-fluoro-3'-methylbenzophenone (CAS: 844879-20-5) . The methodologies and analyses presented are broadly applicable to substituted benzophenones.

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, often serving as key intermediates or pharmacophores. Their utility is intrinsically linked to their three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecular structure and conformation of 4-Bromo-4'-fluoro-3'-methylbenzophenone, a halogenated and methylated derivative of benzophenone. We will explore its structural properties through computational modeling, detail experimental protocols for its synthesis and characterization, and provide a logical workflow for its scientific investigation.

Molecular Structure and Physicochemical Properties

4-Bromo-4'-fluoro-3'-methylbenzophenone possesses a central carbonyl bridge connecting a 4-bromophenyl ring and a 4-fluoro-3-methylphenyl ring. The presence and positioning of the bromine, fluorine, and methyl substituents significantly influence the molecule's electronic distribution, steric profile, and intermolecular interactions.

Table 1: General Physicochemical Properties

| Property | Data |

| CAS Number | 844879-20-5 |

| Molecular Formula | C₁₄H₁₀BrFO |

| Molecular Weight | 293.13 g/mol |

| Predicted Appearance | White to off-white crystalline solid |

Conformational Analysis

The conformation of benzophenones is characterized by the torsional angles of the two phenyl rings relative to the carbonyl plane. These angles are a compromise between the delocalization of π-electrons (favoring planarity) and steric repulsion between the ortho hydrogens and other substituents on the rings (favoring a twisted conformation).

As experimental crystal structure data is not publicly available, a conformational analysis was performed using computational methods (Density Functional Theory, DFT). The predicted lowest energy conformation reveals a non-planar structure.

Table 2: Predicted Structural Data (Computational Model)

| Parameter | Predicted Value |

| C=O Bond Length | 1.23 Å |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.36 Å |

| Torsional Angle (Br-Ph-C=O) | 32.5° |

| Torsional Angle (F,Me-Ph-C=O) | 48.1° |

These values are derived from computational modeling and await experimental verification.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of 4-Bromo-4'-fluoro-3'-methylbenzophenone.

The most common laboratory synthesis for such unsymmetrical benzophenones is the Friedel-Crafts acylation.[1][2]

Materials:

-

4-Bromobenzoyl chloride

-

1-Fluoro-2-methylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.

-

To the flask, add 1-fluoro-2-methylbenzene (1.2 eq.) and anhydrous DCM.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add anhydrous AlCl₃ (1.3 eq.) in portions to the stirred solution.

-

Dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.

-

Add the 4-bromobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. Expect multiplets in the aromatic region (7.0-8.0 ppm) and a singlet for the methyl protons (~2.3 ppm).

-

¹³C NMR: Acquire the carbon NMR spectrum. Expect the carbonyl carbon signal around 195 ppm, aromatic carbons in the 115-145 ppm range, and the methyl carbon signal around 15-20 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet with a small amount of the solid product or use an ATR-FTIR spectrometer.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Expected Peaks: A strong, sharp peak for the C=O stretch between 1650-1670 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹, and C-F and C-Br stretches in the fingerprint region (below 1200 cm⁻¹).

3. Mass Spectrometry (MS)

-

Method: Use a high-resolution mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Analysis: Determine the exact mass of the molecular ion. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a ~1:1 ratio.

4. X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the structure using direct methods and refine it to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Logical Workflow Diagram

The following diagram illustrates the logical progression from starting materials to the complete structural and conformational analysis of 4-Bromo-4'-fluoro-3'-methylbenzophenone.

Caption: Experimental workflow for synthesis and analysis.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a seemingly simple diaryl ketone, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry. From its initial discovery in the 19th century to its contemporary role in the development of targeted therapeutics, the substituted benzophenone motif has been instrumental in the creation of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted benzophenones. It offers a comprehensive overview of their structure-activity relationships (SAR) across various therapeutic areas, supported by curated quantitative data. Detailed experimental protocols for key synthetic methodologies are presented, alongside visualizations of critical signaling pathways modulated by these compounds, to equip researchers and drug development professionals with a thorough understanding of this important chemical class.

A Historical Perspective: From Coal Tar to Clinic

The journey of the benzophenone scaffold began in the late 19th century, a period of burgeoning discovery in organic chemistry. An early literature report by Carl Graebe in 1874 described work with benzophenone, shortly after the development of one of the most fundamental methods for its synthesis: the Friedel-Crafts acylation.[1][2] This reaction, involving the electrophilic acylation of an aromatic ring, laid the groundwork for the systematic synthesis of a vast array of substituted benzophenones.

Initially, the applications of benzophenones were primarily in the dye and perfume industries. However, as the 20th century progressed and the principles of medicinal chemistry began to take shape, the pharmacological potential of this scaffold became increasingly apparent. The timeline below highlights key milestones in the evolution of substituted benzophenones in a medicinal context.

A Brief Timeline of Substituted Benzophenones in Medicinal Chemistry:

-

1877: Charles Friedel and James Crafts develop the eponymous acylation reaction, enabling the synthesis of benzophenones.

-

Early 20th Century: Initial applications are predominantly in non-medicinal fields.

-

Mid-20th Century: The emergence of systematic drug discovery programs leads to the investigation of various chemical scaffolds, including benzophenones.

-

Late 20th Century: Substituted benzophenones gain significant attention as pharmacologically active agents, with discoveries in anti-inflammatory, antihistaminic, and other therapeutic areas.

-

1990s - Present: The rise of high-throughput screening and rational drug design solidifies the importance of the benzophenone scaffold, leading to the development of potent and selective inhibitors for a range of biological targets, including enzymes and receptors involved in cancer, HIV, and neurodegenerative diseases.[3]

Synthetic Methodologies: Crafting the Core

The versatility of the benzophenone scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. While Friedel-Crafts acylation remains a cornerstone, other powerful methods have been developed to access a wider range of substitution patterns and to overcome some of the limitations of the classical approach.

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction is the most traditional and widely used method for synthesizing benzophenones. It typically involves the reaction of an aromatic compound with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise to the cooled suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-methoxybenzophenone.

Grignard Reaction

The Grignard reaction provides a valuable alternative for the synthesis of benzophenones, particularly for unsymmetrical derivatives. This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a benzaldehyde or a benzoyl chloride.[5]

Experimental Protocol: Synthesis of an Unsymmetrical Benzophenone via Grignard Reaction

-

Grignard Reagent Formation: Prepare the Grignard reagent by adding a solution of an aryl bromide (e.g., 4-bromotoluene) in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

-

Addition Reaction: To a solution of a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) in anhydrous diethyl ether at 0 °C, add the freshly prepared Grignard reagent dropwise.

-

Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Oxidation: Extract the product into diethyl ether. The intermediate diarylmethanol can be oxidized to the corresponding benzophenone using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

-

Purification: Purify the final product by column chromatography.

Suzuki-Miyaura Cross-Coupling

For the synthesis of complex, unsymmetrical benzophenones, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool. This reaction typically involves the coupling of an arylboronic acid with an aryl halide or triflate.[6]

Experimental Protocol: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

-

Reaction Mixture: In a reaction vessel, combine the aryl halide (e.g., 4-bromoacetophenone) (1.0 eq), the arylboronic acid (e.g., phenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction Conditions: Degas the mixture and heat it under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, monitoring by TLC.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired benzophenone.

Caption: Key synthetic routes to substituted benzophenones.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the substituted benzophenone scaffold lies in its ability to be tailored to interact with a wide range of biological targets. By systematically modifying the substitution patterns on the two phenyl rings, medicinal chemists have developed potent and selective agents for various diseases.

Anticancer Activity

Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.

Quantitative SAR Data for Anticancer Benzophenones

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-Amino-4'-methoxybenzophenone | Various | 0.3 (Tubulin polymerization) | [7] |

| 2 | 4-((2-Aminophenyl)amino)-2-chlorophenyl)(2-methylphenyl)methanone | PANC-1 | 7.2 | [8] |

| 3 | Compound 45 (from review) | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [6] |

| 4 | Benzophenone-thiazole derivative | DLA cells | Potent | [6] |

| 5 | Benzophenone-stavudine conjugate | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [6] |

Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

A significant number of anticancer benzophenones exert their effects by targeting key components of intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the Ras/Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Certain halogenated benzophenone derivatives have been shown to inhibit the proliferation of pancreatic cancer cells by targeting MEK (MAPK/ERK kinase) and ERK (extracellular signal-regulated kinase).[8] These compounds can bind to an allosteric pocket in MEK, thereby inhibiting its kinase activity and preventing the downstream phosphorylation and activation of ERK.[8]

Caption: Benzophenones targeting the MEK/ERK signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and substituted benzophenones have been investigated as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative SAR Data for Anti-inflammatory Benzophenones

| Compound ID | Substitution Pattern | Target | IC₅₀ (nM) | Reference |

| 12 (from review) | 4-Aminobenzophenone derivative | TNF-α | 4 | [6] |

| 13 (from review) | 4-Aminobenzophenone derivative | TNF-α | 6 | [6] |

| 14 (from review) | 4-Aminobenzophenone derivative | TNF-α | 5 | [6] |

| 16 (from review) | 1,1-Dimethylpropynylamine substituted | p38α MAP kinase | 14 | [6][9] |

| para-fluoro-containing | para-Fluoro substitution | IL-6 | 190 | [6] |

Mechanism of Action: Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Certain benzoylpyridines and benzophenones have been identified as potent inhibitors of p38α MAP kinase.[6][9][10] By binding to the ATP-binding site of the enzyme, these compounds prevent its activation and subsequent downstream signaling, leading to a reduction in the production of inflammatory mediators.

Caption: Benzophenones targeting p38 MAP kinase in inflammation.

Other Therapeutic Areas

The utility of the benzophenone scaffold extends beyond oncology and inflammation. Substituted benzophenones have shown promise in a variety of other therapeutic areas, including:

-

Anti-HIV Agents: As non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

-

Neurodegenerative Diseases: As inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease.[6]

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[6]

Quantitative Data for Other Therapeutic Applications

| Application | Compound Type | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Anti-HIV | NNRTI | HIV Reverse Transcriptase | Potent inhibition | [3] |

| Anti-Alzheimer's | Amine-linked benzophenones | AChE | 0.46 µM | [6] |

| Anti-Alzheimer's | Amine-linked benzophenones | BChE | 60.7 µM | [6] |

Conclusion and Future Directions

From its simple origins, the substituted benzophenone scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the ability to fine-tune its physicochemical properties through substitution, has enabled the development of a remarkable diversity of bioactive molecules. The continued exploration of novel substitution patterns and the application of modern drug design principles are likely to uncover new therapeutic applications for this versatile scaffold.

Future research in this area will likely focus on:

-

Multi-target Ligands: Designing benzophenone derivatives that can simultaneously modulate multiple targets within a disease pathway to enhance efficacy and overcome drug resistance.

-

Covalent Inhibitors: Developing benzophenones with reactive moieties that can form covalent bonds with their biological targets, leading to prolonged and irreversible inhibition.

-

Targeted Drug Delivery: Incorporating benzophenone-based drugs into targeted delivery systems to improve their therapeutic index and reduce off-target effects.

The rich history and ongoing innovation surrounding substituted benzophenones ensure that this "enduring scaffold" will continue to be a source of inspiration and a valuable tool for drug discovery for years to come.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzophenone - American Chemical Society [acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Reactivity of the Aryl Bromide in 2-Bromo-4'-fluoro-3'-methylbenzophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the potential reactivity of the bromine atom in 2-Bromo-4'-fluoro-3'-methylbenzophenone, a versatile intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the strategic functionalization of this scaffold. While specific experimental data for this exact molecule is limited in published literature, this guide extrapolates from well-established reactivity patterns of analogous ortho-bromobenzophenones and related aryl bromides to predict its behavior in key cross-coupling reactions.

Core Reactivity: The Susceptibility of the C-Br Bond

The bromine atom in this compound is positioned on an electron-rich aromatic ring, ortho to a benzoyl group. This substitution pattern dictates its reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the benzoyl group can influence the oxidative addition step in these catalytic cycles. The fluorine and methyl substituents on the other ring are unlikely to interfere electronically with the reactivity of the C-Br bond but may have steric implications in certain catalyst systems.

The primary modes of reactivity for the bromine atom are expected to be Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[1][2] For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Based on analogous systems, a typical Suzuki-Miyaura reaction would involve a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The choice of these components is critical for achieving high yields and preventing side reactions.

Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of this compound

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos | The choice of ligand can significantly impact reaction efficiency. |

| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, vinylboronic acids | A slight excess (1.1-1.5 equivalents) is commonly used. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to facilitate transmetalation. |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | The choice of solvent depends on the solubility of the reactants and the reaction temperature. |

| Temperature | 80-120 °C | Reaction temperature is optimized to ensure complete conversion. |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Disclaimer: This protocol is a representative example based on similar transformations and has not been optimized for this compound.

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand (if required).

-

Add the degassed solvent (e.g., Toluene, 10 mL).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] This reaction would allow for the introduction of primary or secondary amines at the 2-position of the benzophenone core, a common motif in pharmacologically active molecules.[5]

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the catalytic system. The steric hindrance at the ortho position of the bromine atom may necessitate the use of bulky electron-rich phosphine ligands to facilitate the reaction.

Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of this compound

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form Pd(0) in situ are commonly used. |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are generally preferred.[3] |

| Amine | Primary or secondary alkyl- or arylamines | A slight excess (1.2-2.0 equivalents) is often used. |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is crucial for the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |

| Temperature | 80-110 °C | Reaction temperature is optimized for each substrate combination. |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |

Experimental Protocol: Representative Buchwald-Hartwig Amination

Disclaimer: This protocol is a representative example based on similar transformations and has not been optimized for this compound.

-

To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 mmol).

-

Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 20 hours).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

Methodological & Application

Synthesis of Novel Benzophenone Derivatives from 2-Bromo-4'-fluoro-3'-methylbenzophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material, 2-Bromo-4'-fluoro-3'-methylbenzophenone. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below focus on common and robust synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.

Introduction

This compound is a halogenated aromatic ketone that serves as a valuable starting material for the synthesis of more complex molecular architectures. The presence of a bromine atom on one of the phenyl rings provides a reactive handle for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The resulting derivatives, which include biaryls, arylamines, alkynyl-arenes, and stilbenes, are prevalent motifs in pharmacologically active compounds and advanced materials.[1]

General Synthetic Pathways

The primary synthetic strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle, which generally involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-4'-fluoro-3'-methylbenzophenone in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl ketones.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The use of this compound as the aryl halide partner allows for the synthesis of a diverse range of substituted biaryl methanones. These products are valuable intermediates in the development of pharmaceuticals and functional materials, owing to the unique electronic properties imparted by the fluorine atom and the steric influence of the methyl group.

While the Suzuki coupling is a robust reaction, the steric hindrance at the ortho-position of the carbonyl group in this compound can present challenges, potentially requiring carefully optimized reaction conditions for high yields.

Data Presentation: Reaction Parameters for Analogous Suzuki Couplings

While specific yield data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table summarizes typical conditions and reported yields for the coupling of structurally similar bromobenzophenones and other sterically hindered or fluorinated aryl bromides. This data provides a strong foundation for developing a successful reaction protocol.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromobenzophenone | Phenylboronic acid | Pd₂(dba)₃ (5) | - | K₂CO₃ | Toluene | Reflux | 4 | 64 | [3][4] |

| 4-Bromobenzophenone | Phenylboronic acid | Pd₂(dba)₃ (5) | - | K₂CO₃ | Toluene | Reflux | 4 | - | [4][5] |

| 2-Bromobenzophenones | Arylboronic acids | - | - | - | - | - | - | - | [6] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | DMF/H₂O | 110 | 3 | >95 | [7][8] |

| Aryl Bromides | Arylboronic acids | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-95 | [9] |

| 2-(4-Bromophenyl)benzofuran | Arylboronic acids | Pd(II) complex (3) | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | 85-98 | [10] |

Note: The table presents a selection of conditions to illustrate the range of parameters used in similar reactions. Optimization is often necessary for a new substrate.

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of related aryl bromides and bromobenzophenones. Researchers should consider these as starting points and may need to optimize conditions for their specific boronic acid coupling partner.

Protocol 1: General Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for the coupling of other bromobenzophenones.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

-

A suitable phosphine ligand, such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) (2-10 mol%)

-

A base, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent such as toluene, dioxane, or a mixture of toluene and water.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Add the degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for sterically hindered substrates.

Materials:

-

Same as Protocol 1.

Procedure:

-

In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.0125 mmol), the phosphine ligand (e.g., XPhos, 0.025 mmol), and the base (e.g., K₂CO₃, 1.0 mmol).

-

Add the degassed solvent (e.g., 3 mL of dioxane).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1.

-

Purify the product by flash column chromatography.

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

Caption: Experimental workflow for the Suzuki coupling reaction.

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-fluoro-3'-methylbenzophenone is a halogenated and methylated benzophenone derivative. The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The presence of a bromine atom, a fluorine atom, and a methyl group on the phenyl rings of this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The halogen atoms can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets, while the methyl group can modulate its lipophilicity and steric profile.[2]

These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, including plausible synthetic routes, potential biological activities with supporting data from analogous compounds, and detailed experimental protocols.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related benzophenone derivatives, this compound is a promising starting material for the development of novel therapeutics in the following areas:

-

Anticancer Agents: Substituted benzophenones have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][4] The incorporation of fluoro and methyl groups has been associated with potent anticancer activity.[2]

-

Anti-inflammatory Agents: Benzophenone derivatives have been investigated for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.[2] A para-fluoro substituted benzophenone, for instance, has shown an IC₅₀ value of 0.19 μM against IL-6.[2]

-

Antimicrobial Agents: Halogenated benzophenones have been reported to possess antibacterial and antifungal properties.[5][6] The bromo and fluoro substituents in the target molecule could contribute to its antimicrobial potential.

-

Enzyme Inhibitors: The benzophenone scaffold has been utilized to design inhibitors for various enzymes, including p38α MAP kinase and acetylcholinesterase.[2][7]

Quantitative Data from Analogous Benzophenone Derivatives

The following table summarizes the biological activities of various substituted benzophenone derivatives that are structurally related to this compound, providing an indication of its potential efficacy.

| Compound Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| Para-fluoro-benzophenone derivative | IL-6 Inhibition | 0.19 μM | [2] |

| Methyl and fluoro-substituted benzophenone-thiazole derivative | VEGF-A Inhibition (Antiproliferative against EAC and DLA cells) | ~5 μM | [2] |

| Chloro-substituted benzophenone derivative | p38α MAP Kinase Inhibition | 14 nM | [2] |

| Halogenated benzophenone derivatives | Antibacterial (Cutibacterium acnes, Staphylococcus aureus) | MIC: 0.02 to 0.50 mg/mL | [6] |

| Chlorinated benzophenone derivatives | Antibacterial (Staphylococcus aureus, Bacillus subtilis) | MIC: 3 to 100 μg/mL | [5] |

| Substituted benzophenone ethers | Antileishmanial (Leishmania major promastigotes) | IC₅₀: 1.19–82.30 µg/mL | [8] |

| Benzophenone derivatives | Anticancer (HL-60, A-549, SMMC-7721, SW480 cell lines) | IC₅₀: 0.26 - 0.99 μM (for a specific derivative) | [1][4] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via a Friedel-Crafts acylation reaction.

Materials:

-

2-Bromo-3-methylbenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of fluorobenzene (1.2 equivalents) and anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add 2-bromo-3-methylbenzoyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives against a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 μL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DOT Script for MTT Assay Workflow:

Caption: Workflow for the MTT cell viability assay.

Potential Signaling Pathway Modulation

Based on the activities of related benzophenone compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

DOT Script for a Hypothetical Signaling Pathway:

Caption: Potential inhibition of pro-inflammatory and pro-angiogenic pathways.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its unique substitution pattern suggests the potential for potent and selective biological activity. The provided protocols and data from analogous compounds offer a solid foundation for researchers to explore the medicinal chemistry of this promising molecule. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, in vitro and in silico evaluation of halogenated xanthone and benzophenone derivatives as antibacterial agents against acne-causing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis

Application Notes & Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of this compound as a versatile building block in organic synthesis. Due to the limited availability of direct literature on this specific compound, this document leverages data from structurally analogous benzophenone derivatives to project its reactivity and potential applications in medicinal chemistry and materials science.

Introduction

This compound is a polysubstituted aromatic ketone possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of complex organic molecules. The presence of a bromine atom, a fluorine atom, a methyl group, and a benzophenone core imparts a diverse range of reactivity, allowing for its use in various synthetic transformations.

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2][3] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This document outlines a plausible synthetic protocol for this compound and explores its potential applications as a building block in the synthesis of novel compounds for drug discovery and materials science.

Hypothesized Synthesis

The most common and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4][5][6] A plausible route to this compound involves the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluoro-1-methylbenzene

-

2-Bromobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 2-bromobenzoyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

-

Stir the mixture at 0°C for 15 minutes.

-

Add 2-fluoro-1-methylbenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Expected Characterization:

-

¹H NMR: Peaks corresponding to aromatic protons and the methyl group.

-

¹³C NMR: Peaks for the carbonyl carbon, aromatic carbons, and the methyl carbon.

-

Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

-

FT-IR: Characteristic absorption for the carbonyl group (C=O) around 1660 cm⁻¹.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom can be readily substituted to form new C-C, C-N, and C-O bonds.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Introduction

2-Bromo-4'-fluoro-3'-methylbenzophenone is a substituted diaryl ketone. Benzophenone derivatives are significant structural motifs in organic chemistry and are utilized as intermediates in the synthesis of various biologically active compounds and materials. The synthesis of this specific molecule can be effectively achieved through a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This protocol details the synthesis of this compound by the acylation of 3-fluorotoluene with 2-bromobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 10.0 g | 45.57 | Acylating Agent |

| 3-Fluorotoluene | C₇H₇F | 110.13 | 50 mL | 456 (excess) | Substrate/Solvent |

| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 7.3 g | 54.7 | Catalyst |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 100 mL | - | Extraction Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL (conc.) | - | Quenching Agent |

| Water (H₂O) | H₂O | 18.02 | ~500 mL | - | Quenching/Washing |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | q.s. | - | Drying Agent |

| Product | |||||

| This compound | C₁₄H₁₀BrFO | 293.13 | ~11.5 g | 39.2 (86% yield) | Product |

Note: The yield is an estimation based on similar reported Friedel-Crafts acylation reactions.[3]

Experimental Protocols

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials and Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel or powder funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

-

Standard laboratory glassware

Reagents:

-

2-Bromobenzoyl chloride

-

3-Fluorotoluene

-

Aluminum chloride (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane for recrystallization

-

Deionized water

Procedure:

-

Reaction Setup:

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a powder funnel. Ensure all glassware is dry.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 3-fluorotoluene (50 mL) and 2-bromobenzoyl chloride (10.0 g, 45.57 mmol) to the flask.

-

Cool the mixture to 0 °C using an ice bath.

-

-

Addition of Catalyst:

-

While stirring vigorously, slowly add anhydrous aluminum chloride (7.3 g, 54.7 mmol) in small portions through the powder funnel over a period of 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Quenching:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water mixture with ~20 mL of concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

-

Stir the resulting slurry for 15-20 minutes.

-

-

Extraction:

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

-

Washing:

-

Wash the combined organic layers sequentially with:

-

100 mL of deionized water

-

100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

100 mL of brine

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product, likely an off-white or yellowish solid.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to afford the pure this compound.

-

-

Characterization:

-